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molecular formula C10H10F3NO3 B8365712 1-Nitro-4-(2,2,2-trifluoro-1,1-dimethyl-ethoxy)-benzene

1-Nitro-4-(2,2,2-trifluoro-1,1-dimethyl-ethoxy)-benzene

Cat. No. B8365712
M. Wt: 249.19 g/mol
InChI Key: YJKWHZXHNWMZOW-UHFFFAOYSA-N
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Patent
US08258158B2

Procedure details

1-Nitro-4-(2,2,2-trifluoro-1,1-dimethyl-ethoxy)-benzene (4.9 g) in methanol (30 ml) was hydrogenated over Pd/C (10%, 500 mg) at RT and atmospheric for 12 h. The catalyst was filtered off and the solvent removed in vacuo to give the desired 4-(2,2,2-trifluoro-1,1-dimethyl-ethoxy)-phenylamine (4.2 g) as a brown oil that was used without further purification in the next step.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]([CH3:17])([CH3:16])[C:12]([F:15])([F:14])[F:13])=[CH:6][CH:5]=1)([O-])=O>CO.[Pd]>[F:13][C:12]([F:14])([F:15])[C:11]([CH3:16])([CH3:17])[O:10][C:7]1[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OC(C(F)(F)F)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(C(OC1=CC=C(C=C1)N)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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